Lead perchlorate

Description

Properties

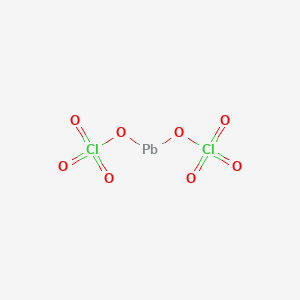

IUPAC Name |

lead(2+);diperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClHO4.Pb/c2*2-1(3,4)5;/h2*(H,2,3,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOYUVEPYBYHIFZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2O8Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10890712 | |

| Record name | Perchloric acid, lead(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lead perchlorate appears as a white crystalline solid. A dangerous fire risk when in contact with reducing materials. Very toxic by ingestion. Used to make paints and in electric storage batteries., White solid; [CAMEO] | |

| Record name | LEAD PERCHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3743 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead(II) perchlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2527 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13637-76-8 | |

| Record name | LEAD PERCHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3743 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Perchloric acid, lead(2+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013637768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid, lead(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perchloric acid, lead(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead diperchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Lead(II) Perchlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for lead(II) perchlorate (B79767), a compound of interest in various research and development applications. The following sections detail the experimental protocols for the most common synthetic routes, present quantitative data for comparison, and illustrate the logical workflows of these processes.

Core Synthesis Methodologies

Lead(II) perchlorate, in its hydrated form (typically as the trihydrate, Pb(ClO₄)₂·3H₂O), is most commonly synthesized through the reaction of a lead(II) salt with perchloric acid. The choice of the lead salt—oxide, carbonate, or nitrate (B79036)—can influence the reaction conditions and the purity of the final product.

Synthesis from Lead(II) Oxide

This method involves the direct neutralization of lead(II) oxide with perchloric acid. The reaction proceeds as follows:

PbO + 2HClO₄ → Pb(ClO₄)₂ + H₂O

A detailed experimental protocol for this synthesis is outlined in the seminal work by Willard and Kassner (1930). To a carefully measured quantity of perchloric acid, an excess of lead(II) oxide is gradually added with constant stirring. The mixture is then gently heated to facilitate the reaction and ensure the complete neutralization of the acid. The excess, unreacted lead(II) oxide is subsequently removed by filtration. The resulting clear filtrate is then concentrated by evaporation until crystallization of lead(II) perchlorate trihydrate begins. The crystals are collected, washed with a small amount of cold distilled water, and then dried.

Synthesis from Lead(II) Carbonate

Similar to the oxide method, this synthesis route involves the reaction of lead(II) carbonate with perchloric acid, which produces lead(II) perchlorate, water, and carbon dioxide gas.[1]

PbCO₃ + 2HClO₄ → Pb(ClO₄)₂ + H₂O + CO₂

Following the procedure described by Willard and Kassner (1930), a stoichiometric amount of lead(II) carbonate is slowly added in small portions to a solution of perchloric acid to control the effervescence of carbon dioxide. The reaction mixture is stirred continuously until the addition is complete and the cessation of gas evolution is observed. The solution is then filtered to remove any unreacted starting material or impurities. The clear filtrate is concentrated through gentle heating to induce crystallization. The resulting crystals of lead(II) perchlorate trihydrate are isolated by filtration, washed sparingly with cold water, and dried.

Synthesis from Lead(II) Nitrate

This method utilizes the reaction between lead(II) nitrate and perchloric acid.[1]

Pb(NO₃)₂ + 2HClO₄ → Pb(ClO₄)₂ + 2HNO₃

As detailed by Willard and Kassner (1930), a concentrated solution of lead(II) nitrate is treated with a stoichiometric amount of perchloric acid. The reaction mixture is then carefully heated to evaporate the nitric acid formed as a byproduct, along with some of the water. This evaporation step is critical and must be performed with caution. The solution is concentrated until the point of crystallization. Upon cooling, crystals of lead(II) perchlorate trihydrate are formed, which are then separated from the mother liquor by filtration, washed, and dried.

Dehydration to Anhydrous Lead(II) Perchlorate

The anhydrous form of lead(II) perchlorate can be prepared from the trihydrate.

The lead(II) perchlorate trihydrate is heated to 120 °C in a vacuum over a strong desiccant such as phosphorus pentoxide.[1] This process must be conducted with extreme care due to the potential for decomposition and explosion of perchlorate salts at elevated temperatures.

Quantitative Data Summary

The following table summarizes key quantitative data associated with the synthesis and properties of lead(II) perchlorate.

| Property | Value | Notes |

| Molar Mass (Anhydrous) | 406.10 g/mol | |

| Molar Mass (Trihydrate) | 460.15 g/mol | |

| Melting Point (Trihydrate) | 83 °C | [1] |

| Decomposition Temperature (Anhydrous) | 250 °C | Decomposes into lead(II) chloride and lead oxides.[1] |

| Solubility in Water (25 °C) | 256.2 g/100 mL | [1] |

| Purity (Commercial) | ≥97% (ACS grade) |

Note: Specific yield data for each synthesis method is not consistently reported in the reviewed literature and can vary significantly based on experimental conditions.

Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis methods.

Caption: Synthesis of Lead(II) Perchlorate from Lead(II) Oxide.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Lead Perchlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of lead perchlorate (B79767), Pb(ClO₄)₂, a compound of significant interest in various research and development applications. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and presents a logical framework for understanding its characteristics.

Physical Properties

Lead perchlorate is a white, crystalline solid that is highly hygroscopic.[1] It exists in both anhydrous and hydrated forms, with the trihydrate being a common variant.[1][2] The physical properties of both the anhydrous and trihydrate forms are summarized in Table 1.

| Property | Anhydrous Lead Perchlorate | Lead Perchlorate Trihydrate |

| Molecular Formula | Pb(ClO₄)₂ | Pb(ClO₄)₂·3H₂O |

| Molar Mass | 406.10 g/mol [1][3][4] | 460.15 g/mol [2] |

| Appearance | White solid[1] | White, deliquescent crystalline solid[2][5] |

| Density | 2.6 g/cm³[1][6][7] | 2.80 g/cm³[2] |

| Melting Point | Decomposes at 250 °C[1] | 88 °C[2][8] |

| Boiling Point | Decomposes[1] | Not applicable |

| Solubility in Water | 256.2 g/100 mL at 25 °C[1] | Very soluble[2] |

| Solubility in other solvents | Soluble in ethanol[9][10] | |

| Vapor Pressure | 0.36 Torr[1] |

Chemical Properties

Lead perchlorate is a strong oxidizing agent and poses a significant fire and explosion risk, especially when in contact with reducing agents or combustible materials.[4][5] Its chemical properties and safety considerations are detailed in Table 2.

| Property | Description |

| Stability | The anhydrous salt decomposes at 250 °C into lead(II) chloride and a mixture of lead oxides.[1] The trihydrate melts at 83 °C.[1] The monohydrate undergoes hydrolysis at 103 °C.[1] |

| Reactivity | Reacts violently with reducing agents, active metals, cyanides, esters, and thiocyanates.[4][5] A solution of anhydrous lead perchlorate in methanol (B129727) is explosive.[1][5] |

| Hazards | Strong oxidizer, toxic, and an environmental hazard.[1][4] It is harmful if swallowed or inhaled and can cause severe skin and eye burns.[4][5] Chronic exposure can lead to lead poisoning.[11] |

| pH | A 5% aqueous solution of the trihydrate has a pH of 3-5.[2] |

Experimental Protocols

Synthesis of Lead Perchlorate Trihydrate

This protocol is adapted from the historical method of its preparation.[1]

Materials:

-

Lead(II) oxide (PbO), Lead(II) carbonate (PbCO₃), or Lead(II) nitrate (B79036) (Pb(NO₃)₂)

-

Perchloric acid (HClO₄)

-

Distilled water

-

Heating mantle and magnetic stirrer

-

Beakers and evaporating dish

-

Desiccator with phosphorus pentoxide (P₄O₁₀)

Procedure:

-

In a well-ventilated fume hood, carefully add lead(II) oxide, carbonate, or nitrate to a solution of perchloric acid with constant stirring. Use a stoichiometric amount of the lead compound to the acid.

-

Reaction (using lead nitrate): Pb(NO₃)₂ + 2HClO₄ → Pb(ClO₄)₂ + 2HNO₃[1]

-

-

Gently heat the solution to approximately 125 °C to drive off the nitric acid (if lead nitrate was used) and excess water.

-

Transfer the concentrated solution to an evaporating dish and heat under a stream of moist air at 160 °C to remove any remaining excess perchloric acid.

-

To obtain the anhydrous salt, the trihydrate can be heated to 120 °C under vacuum in the presence of a strong desiccant like phosphorus pentoxide.[1]

Safety Precautions:

-

Always handle perchloric acid and lead perchlorate in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.

-

Perchlorate salts are potentially explosive; handle with extreme caution and avoid contact with organic materials, metals, and other reducing agents.

Determination of Density (Gas Pycnometry)

Due to the hygroscopic nature of lead perchlorate, gas pycnometry is a suitable method for determining its skeletal density.

Materials:

-

Gas pycnometer

-

Helium gas (high purity)

-

Analytical balance

-

Spatula

-

Sample cell

Procedure:

-

Calibrate the gas pycnometer according to the manufacturer's instructions.

-

Accurately weigh a clean, dry sample cell.

-

Carefully add a known mass of the lead perchlorate sample to the sample cell. Due to its hygroscopic nature, this step should be performed in a controlled, low-humidity environment (e.g., a glove box).

-

Record the mass of the sample.

-

Place the sample cell in the pycnometer.

-

Follow the instrument's standard operating procedure to purge the sample chamber with helium and perform the volume measurement.

-

The instrument will calculate the volume of the sample based on the pressure changes.

-

Calculate the density using the formula: Density = Mass / Volume.

Determination of Aqueous Solubility (Flask Method)

Given the high solubility of lead perchlorate, the flask method is appropriate.

Materials:

-

Lead perchlorate

-

Distilled water

-

Conical flasks with stoppers

-

Constant temperature water bath or incubator

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., syringe filters)

-

Analytical method for lead or perchlorate determination (e.g., ICP-MS or ion chromatography)

Procedure:

-

Add an excess amount of lead perchlorate to a conical flask containing a known volume of distilled water.

-

Stopper the flask and place it in a constant temperature bath set to 25 °C.

-

Stir the solution vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After stirring, allow the solution to stand undisturbed in the constant temperature bath for several hours to allow undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant liquid using a syringe and immediately filter it to remove any suspended solid particles.

-

Accurately dilute the filtered saturated solution to a concentration suitable for the chosen analytical method.

-

Determine the concentration of lead or perchlorate in the diluted solution using a calibrated analytical instrument.

-

Calculate the original concentration in the saturated solution to determine the solubility in g/100 mL.

Thermal Decomposition Analysis (Thermogravimetric Analysis - TGA)

TGA can be used to study the decomposition of lead perchlorate.

Materials:

-

Thermogravimetric analyzer (TGA)

-

Lead perchlorate sample

-

TGA sample pans (e.g., alumina)

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

Calibrate the TGA for temperature and mass according to the manufacturer's instructions.

-

Accurately weigh a small amount of the lead perchlorate sample (typically 5-10 mg) into a TGA sample pan.

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas at a constant flow rate.

-

Program the TGA to heat the sample at a controlled rate (e.g., 10 °C/min) over a desired temperature range (e.g., from room temperature to 300 °C).

-

Record the mass loss of the sample as a function of temperature.

-

The resulting TGA curve will show the temperatures at which decomposition events occur and the corresponding mass losses.

Logical Relationships of Properties

The following diagram illustrates the interconnectedness of the synthesis, properties, and hazards of lead perchlorate.

References

- 1. Thermal decomposition of metal carbonates | Class experiment | RSC Education [edu.rsc.org]

- 2. US2853362A - Process of producing perchlorates from chlorates - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tech-publish.com [tech-publish.com]

- 5. scribd.com [scribd.com]

- 6. store.astm.org [store.astm.org]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. openchemicalengineeringjournal.com [openchemicalengineeringjournal.com]

- 10. researchgate.net [researchgate.net]

- 11. ANALYTICAL METHODS - Toxicological Profile for Perchlorates - NCBI Bookshelf [ncbi.nlm.nih.gov]

Solubility of Lead(II) Perchlorate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of lead(II) perchlorate (B79767) in organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document summarizes known qualitative and quantitative solubility, presents comparative data for other perchlorate salts to illustrate general trends, and offers detailed experimental protocols for determining solubility. A critical overview of the associated hazards is also provided.

Executive Summary

Lead(II) perchlorate, a hygroscopic white solid, is known for its significant solubility in water and various organic solvents.[1][2] While its solubility in alcohols has been qualitatively noted, specific quantitative data across a broad range of organic solvents is scarce in the literature.[1] The most notable quantitative figure identifies the solubility of lead(II) perchlorate trihydrate in acetone (B3395972) as exceptionally high. A significant safety concern is the explosive nature of anhydrous lead(II) perchlorate in methanol, necessitating extreme caution.[3][4][5][6] This guide collates the available data and provides methodologies for researchers to determine solubility in their specific systems.

Safety Precautions

Lead(II) perchlorate is a strong oxidizing agent and poses a significant fire and explosion risk, especially when in contact with reducing agents or organic materials.[3][4]

Critical Safety Warning: A solution of anhydrous lead(II) perchlorate in methanol has been reported to be explosive, particularly when disturbed.[3][4][5][6] Extreme caution, the use of appropriate personal protective equipment (PPE), and working in a controlled environment such as a fume hood are mandatory when handling this combination. Perchlorate salts, in general, are potentially explosive and should be handled with care in minimal quantities.[7]

Solubility Data

The available solubility data for lead(II) perchlorate in organic solvents is limited. The following tables summarize the known quantitative and qualitative information.

Quantitative Solubility of Lead(II) Perchlorate

Only one specific quantitative data point for the trihydrate form in acetone was found in the surveyed literature.

| Compound | Solvent | Temperature (°C) | Solubility (g / 100 g of solvent) |

| Lead(II) Perchlorate Trihydrate | Acetone | Not Specified | 440 |

Note: The original source for the acetone solubility data is not provided in the search results, so this value should be used with caution and ideally verified experimentally.

Qualitative Solubility of Lead(II) Perchlorate

Several sources describe lead(II) perchlorate as being soluble in alcohols without providing specific quantitative data.

| Solvent | Solubility |

| Ethanol | Soluble[1] |

| Alcohol (General) | Soluble |

Comparative Solubility of Other Metal Perchlorates

To provide context and illustrate general trends for perchlorate salts, the following table presents solubility data for selected alkali metal perchlorates at 25 °C. A general trend observed for perchlorates is that their solubility in alcohols tends to decrease as the molecular weight of the alcohol increases.

| Salt | Solvent | Solubility (g / 100 g of solvent) |

| NaClO₄ | Methanol | 51.36 |

| Ethanol | 14.71 | |

| Propanol | 4.888 | |

| Acetone | 51.745 | |

| KClO₄ | Methanol | 0.105 |

| Ethanol | 0.012 | |

| Propanol | 0.010 | |

| Acetone | 0.155 | |

| NH₄ClO₄ | Methanol | 6.862 |

| Ethanol | 1.907 | |

| Propanol | 0.387 | |

| Acetone | 2.260 |

This data is provided for comparative purposes and does not represent the solubility of lead(II) perchlorate.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for lead(II) perchlorate in a specific organic solvent, the following gravimetric method is recommended. This protocol is designed to be robust, especially for hygroscopic salts like lead(II) perchlorate.

Materials and Equipment

-

Anhydrous lead(II) perchlorate

-

High-purity anhydrous organic solvent of interest

-

Temperature-controlled shaker or magnetic stirrer with a hot plate

-

Inert atmosphere glovebox or Schlenk line (highly recommended due to the hygroscopic nature of lead perchlorate)

-

Analytical balance

-

Centrifuge

-

Syringe filters (PTFE or other solvent-compatible material, 0.2 µm pore size)

-

Glass vials with airtight seals

-

Drying oven

Procedure

-

Preparation of Saturated Solution:

-

In a sealed glass vial under an inert atmosphere, add an excess amount of anhydrous lead(II) perchlorate to a known volume or mass of the anhydrous organic solvent. The presence of excess solid is crucial to ensure saturation.

-

Place the vial in a temperature-controlled shaker or on a stirrer with controlled temperature.

-

Agitate the mixture for an extended period (24-72 hours is recommended) to ensure equilibrium is reached. For highly soluble salts that form viscous solutions, longer equilibration times may be necessary.

-

-

Sample Extraction:

-

Once equilibrium is achieved, cease agitation and allow the excess solid to settle.

-

Carefully draw a known volume of the clear supernatant liquid using a pre-weighed, airtight syringe fitted with a syringe filter. This step should be performed while maintaining the solution at the equilibrium temperature to prevent precipitation.

-

-

Gravimetric Analysis:

-

Dispense the filtered supernatant into a pre-weighed, dry vial.

-

Record the total mass of the vial and the solution.

-

Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature sufficient to remove the solvent without decomposing the salt.

-

Once the solvent is fully evaporated, re-weigh the vial containing the dry lead(II) perchlorate residue.

-

-

Calculation:

-

Mass of the solvent = (Mass of vial + solution) - (Mass of vial + dry salt)

-

Mass of dissolved salt = (Mass of vial + dry salt) - (Mass of vial)

-

Solubility = (Mass of dissolved salt / Mass of the solvent) * 100

-

Visualization of Factors Influencing Solubility

The solubility of an ionic compound like lead(II) perchlorate in an organic solvent is governed by a complex interplay of factors related to the solute, the solvent, and their interactions. The following diagram illustrates these relationships.

Caption: Factors influencing solubility of ionic compounds.

References

- 1. 13637-76-8 CAS MSDS (LEAD(II) PERCHLORATE SOLUTION) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Lead(II) perchlorate - Wikipedia [en.wikipedia.org]

- 3. Lead perchlorate | Cl2O8Pb | CID 61655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. LEAD PERCHLORATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. LEAD(II) PERCHLORATE SOLUTION | 13637-76-8 [chemicalbook.com]

- 6. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Interaction of Lead(II) Perchlorate with N′‑Isonicotinoylpicolinohydrazonamide and Its Sodium Salt in the Presence of Potassium Cyanide: Yellow Green Light Emitting Phosphors, Stabilized by Tetrel Bonds, and a System to Transform Methanol to Acetate - PMC [pmc.ncbi.nlm.nih.gov]

Anhydrous Lead Perchlorate: A Technical Overview

Anhydrous lead perchlorate (B79767), with the chemical formula Pb(ClO4)2, is a significant inorganic compound known for its strong oxidizing properties.[1][2] This white, crystalline solid is highly hygroscopic and very soluble in water.[3] Its utility spans various fields, from chemical synthesis to materials science, but its hazardous nature demands careful handling and a thorough understanding of its properties.[1][4][5] This document provides a detailed examination of the molecular weight, physicochemical properties, preparation, and safety considerations of anhydrous lead perchlorate, tailored for researchers and drug development professionals.

Physicochemical and Structural Data

The fundamental properties of anhydrous lead perchlorate are summarized below. This data is crucial for its application in quantitative chemical analysis and synthesis.

| Property | Value |

| Molecular Formula | Pb(ClO4)2[3][6] |

| Molecular Weight | 406.10 g/mol [3][6][7] |

| Appearance | White crystalline solid[3][4][5] |

| Density | 2.6 g/cm³[3][7] |

| Decomposition Point | 250 °C (482 °F; 523 K)[3] |

| Solubility in Water | 256.2 g/100 ml (at 25 °C)[3] |

| CAS Number | 13637-76-8[3][6] |

Experimental Protocols

Preparation of Anhydrous Lead(II) Perchlorate

The synthesis of anhydrous lead(II) perchlorate is typically achieved through the dehydration of its hydrated form, most commonly the trihydrate.[3][8] The protocol involves careful heating under controlled conditions to prevent decomposition.

Materials:

-

Lead(II) perchlorate trihydrate (Pb(ClO4)2·3H2O)

-

Phosphorus pentoxide (P4O10)

-

Drying apparatus (e.g., vacuum desiccator or drying oven)

-

Heating source with precise temperature control

Methodology:

-

The synthesis originates from the reaction of lead(II) oxide, lead(II) carbonate, or lead(II) nitrate (B79036) with perchloric acid to produce lead perchlorate trihydrate.[3]

-

To remove any excess perchloric acid from the hydrated salt solution, it is first heated to 125 °C.[3]

-

The solution is then further heated under moist air at 160 °C.[3]

-

The resulting lead(II) perchlorate trihydrate is then carefully heated to 120 °C under water-free conditions, typically over a strong desiccant like phosphorus pentoxide, to yield the anhydrous salt, Pb(ClO4)2.[3][8]

Caption: Experimental workflow for the synthesis of anhydrous lead perchlorate.

Applications and Reactivity

Anhydrous lead perchlorate serves as a powerful oxidizing agent and finds use in specific applications:

-

Chemical Synthesis: It is employed as a reactant or precursor for the preparation of various lead-based compounds and coordination polymers.[1][6]

-

Explosives and Propellants: Its strong oxidizing nature makes it a component in some explosive and pyrotechnic formulations, where it can enhance combustion.[1]

-

Proton Decay Detection: Due to its high nucleon density, lead perchlorate has been considered a viable detector for research into hypothetical proton decay.[3]

The compound is highly reactive. It is a strong oxidizing agent that can react violently and potentially explosively with reducing agents, active metals, cyanides, esters, and thiocyanates.[2][4][5] A solution of anhydrous lead perchlorate in methanol (B129727) is known to be explosive.[2][3][5]

Safety and Hazard Profile

The handling of anhydrous lead perchlorate requires strict safety protocols due to its significant hazards. It is classified as a strong oxidizer, toxic, and an environmental hazard.[3]

-

Fire and Explosion Risk: As a strong oxidizing agent, it can accelerate the burning of combustible materials and poses a severe fire and explosion risk, especially when in contact with reducing substances.[2][4][5] Prolonged exposure to heat may result in an explosion.[2][4]

-

Toxicity: The compound is toxic by ingestion and inhalation.[2][4][5] Contact may cause severe burns to the skin and eyes.[2][4][5]

References

- 1. chemimpex.com [chemimpex.com]

- 2. LEAD PERCHLORATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Lead(II) perchlorate - Wikipedia [en.wikipedia.org]

- 4. LEAD(II) PERCHLORATE SOLUTION | 13637-76-8 [chemicalbook.com]

- 5. Lead perchlorate | Cl2O8Pb | CID 61655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 高氯酸铅(II) 水合物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. wikiwand.com [wikiwand.com]

An In-depth Technical Guide to the Stability and Decomposition of Lead Perchlorate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and decomposition of lead perchlorate (B79767) hydrate (B1144303), a compound of significant interest in various research and development sectors. This document collates available data on its thermal behavior, decomposition products, and associated hazards, offering detailed insights for safe handling and application.

Chemical and Physical Properties

Lead perchlorate hydrate, with the general formula Pb(ClO₄)₂·xH₂O, is a white crystalline solid. The most common form is the trihydrate, Pb(ClO₄)₂·3H₂O. It is highly soluble in water and is a powerful oxidizing agent.[1][2] Due to its hazardous nature, a thorough understanding of its properties is crucial for laboratory and industrial applications.

| Property | Value | Reference |

| Molecular Formula | Pb(ClO₄)₂·3H₂O | [3] |

| Molar Mass | 460.15 g/mol (trihydrate) | [4] |

| Appearance | White crystalline solid | [5] |

| Melting Point | 83 °C (trihydrate) | [6] |

| Decomposition Temperature (anhydrous) | 250 °C | [6] |

| Density | 2.6 g/cm³ | [7] |

| Solubility | Highly soluble in water | [2] |

Stability and Hazardous Reactions

Lead perchlorate hydrate is a hygroscopic substance and a strong oxidizer.[8][9] Its stability is influenced by several factors, including temperature, moisture, and the presence of other chemical agents.

Conditions to Avoid:

-

Excess Heat: Elevated temperatures can lead to accelerated decomposition and potentially explosive reactions.[8][10]

-

Combustible Materials: As a strong oxidizer, it can cause fire or explosion upon contact with combustible materials like wood, paper, and organic compounds.[5][8]

-

Moisture: The compound is hygroscopic and its interaction with water can influence its stability.[8] The monohydrate form undergoes hydrolysis at 103 °C.[6]

Incompatible Materials:

-

Strong Reducing Agents: Violent reactions can occur with strong reducing agents.[8]

-

Finely Powdered Metals: Mixtures with finely powdered metals can be hazardous.[8]

-

Organic Solvents: A solution of anhydrous lead perchlorate in methanol (B129727) is reported to be explosive.[6]

Thermal Decomposition

The thermal decomposition of lead perchlorate hydrate occurs in stages, involving dehydration followed by the decomposition of the anhydrous salt.

Decomposition Pathway

The decomposition process can be summarized as follows:

-

Dehydration: Upon heating, the hydrated forms of lead perchlorate lose water molecules. The trihydrate can be converted to the anhydrous salt by heating to 120 °C under anhydrous conditions.[6]

-

Decomposition of Anhydrous Salt: The anhydrous lead(II) perchlorate decomposes at approximately 250 °C.[6]

Decomposition Products

The primary hazardous decomposition products upon heating are:

Experimental Analysis of Thermal Decomposition

The thermal stability and decomposition kinetics of metal perchlorates are typically investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific experimental data for lead perchlorate hydrate is scarce in the reviewed literature, the following protocols are based on established methods for similar energetic materials.

Experimental Protocols

4.1.1 Thermogravimetric Analysis (TGA)

-

Objective: To determine the mass loss of the sample as a function of temperature, identifying dehydration and decomposition stages.

-

Apparatus: A calibrated thermogravimetric analyzer.

-

Procedure:

-

A small, accurately weighed sample (typically 1-5 mg) of lead perchlorate hydrate is placed in an inert crucible (e.g., alumina).

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

The mass of the sample is recorded continuously as the temperature increases.

-

The analysis is typically run from ambient temperature to a temperature above the final decomposition point (e.g., 600 °C).

-

4.1.2 Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow to or from the sample as a function of temperature, identifying endothermic (e.g., melting, dehydration) and exothermic (e.g., decomposition) events.

-

Apparatus: A calibrated differential scanning calorimeter.

-

Procedure:

-

A small, accurately weighed sample (typically 1-5 mg) is hermetically sealed in a sample pan (e.g., aluminum).

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.

-

The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Expected Results and Interpretation

Based on the properties of lead perchlorate hydrate and data from similar metal perchlorates, the following can be anticipated from TGA and DSC analyses:

-

TGA Curve: A multi-step mass loss would be observed. The initial step(s) at lower temperatures would correspond to the loss of water of hydration. A subsequent, more significant mass loss at higher temperatures would indicate the decomposition of the anhydrous salt.

-

DSC Curve: An endothermic peak corresponding to the melting of the trihydrate would be expected around 83 °C.[6] Additional endothermic peaks may be observed corresponding to the dehydration process. A sharp, large exothermic peak would be expected at the decomposition temperature of the anhydrous salt (~250 °C), indicating a highly energetic event.[6]

Safety and Handling

Given the hazardous nature of lead perchlorate hydrate, strict safety protocols must be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.

-

Ventilation: All work should be conducted in a well-ventilated chemical fume hood.[8]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances, particularly combustible materials and reducing agents.[5] Keep containers tightly closed.

-

Handling: Avoid creating dust. Do not handle until all safety precautions have been read and understood.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Conclusion

References

- 1. ntrs.nasa.gov [ntrs.nasa.gov]

- 2. depts.ttu.edu [depts.ttu.edu]

- 3. Journal of Thermal Analysis and Calorimetry - Wikipedia [en.wikipedia.org]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 6. researchgate.net [researchgate.net]

- 7. Encapsulation of transition metals in lead-based MOF pores to facilitate efficient thermal decomposition of ammonium perchlorate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Lead Perchlorate: History, Discovery, and Core Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lead perchlorate (B79767), Pb(ClO₄)₂, is a powerful oxidizing agent and a versatile reagent in chemical synthesis. This guide provides a comprehensive overview of its history, from its initial synthesis to its modern applications. It details the compound's key physical and chemical properties, presents established experimental protocols for its preparation, and visualizes the synthetic pathway. This document serves as a technical resource for professionals in research and development who require a thorough understanding of this significant inorganic compound.

Introduction

Lead perchlorate is a white, crystalline solid that is highly soluble in water.[1][2] It is recognized for its strong oxidizing properties, which make it valuable in various chemical applications, although this reactivity also necessitates careful handling.[3] This guide explores the historical context of its discovery, its detailed chemical and physical characteristics, and practical methodologies for its synthesis.

History and Discovery

The journey of understanding lead perchlorate begins in the early 19th century with the pioneering work on perchloric acid and its salts.

Early Synthesis by Serullas (1831): The first documented preparation of lead perchlorate is attributed to the French chemist Georges-Simon Serullas in 1831.[4] He synthesized the compound by reacting lead oxide with perchloric acid.[4] His work was published in the "Annales de Chimie et de Physique," a prominent scientific journal of the time.[5][6][7]

Willard and Kassner's Definitive Study (1930): While Serullas was the first to synthesize lead perchlorate, a more comprehensive and definitive study of its preparation and properties was conducted by H. H. Willard and J. L. Kassner in 1930. Their paper, published in the Journal of the American Chemical Society, detailed improved methods for the preparation of both anhydrous and hydrated forms of lead perchlorate and provided a thorough characterization of the compound. This work is widely cited and considered a cornerstone in the scientific literature on lead perchlorate.

Physicochemical Properties

The utility of lead perchlorate in various applications stems from its distinct physical and chemical properties. The following tables summarize key quantitative data for both the anhydrous and trihydrate forms of the compound.

Physical Properties

| Property | Value | Conditions |

| Molecular Formula | Pb(ClO₄)₂ | |

| Molar Mass | 406.10 g/mol | |

| Appearance | White crystalline solid | |

| Density | 2.6 g/cm³ | |

| Melting Point | 250 °C (decomposes) | |

| Solubility in Water | 256.2 g/100 mL | 25 °C |

Table 1: Physical Properties of Anhydrous Lead(II) Perchlorate.[2]

| Property | Value | Conditions |

| Molecular Formula | Pb(ClO₄)₂·3H₂O | |

| Molar Mass | 460.15 g/mol | |

| Appearance | White, deliquescent crystals | |

| Density | 2.80 g/cm³ | |

| Melting Point | 88 °C | |

| pH | 3.0-5.0 | 5% aqueous solution at 25 °C |

Table 2: Physical Properties of Lead(II) Perchlorate Trihydrate.[3][8]

Chemical Properties

Lead perchlorate is a strong oxidizing agent and can react violently with reducing materials.[3] It is very soluble in water and also soluble in ethanol.[9] The anhydrous form is particularly reactive and a solution in methyl alcohol has been reported to be explosive.[2]

Decomposition: Upon heating to 250 °C, anhydrous lead perchlorate decomposes into lead(II) chloride and a mixture of lead oxides.[2]

Hydration: Lead perchlorate readily forms hydrates, with the trihydrate being the most common. The trihydrate can be dehydrated to the anhydrous form by heating under specific conditions.[2]

Experimental Protocols

The following are detailed methodologies for the synthesis of lead perchlorate, based on established literature.

Preparation of Lead(II) Perchlorate Trihydrate

This protocol is adapted from the methods described by Willard and Kassner.

Materials:

-

Lead(II) oxide (PbO), Lead Carbonate (PbCO₃), or Lead Nitrate (B79036) (Pb(NO₃)₂)

-

Perchloric acid (HClO₄), 70%

-

Distilled water

Procedure:

-

In a fume hood, carefully add a stoichiometric amount of lead(II) oxide, lead carbonate, or lead nitrate to a beaker containing perchloric acid. The reaction is exothermic and should be performed with caution.

-

Reaction with Lead Nitrate: Pb(NO₃)₂ + 2HClO₄ → Pb(ClO₄)₂ + 2HNO₃[2]

-

-

Stir the mixture gently until the lead salt is completely dissolved.

-

Heat the resulting solution to 125 °C to drive off excess nitric acid (if lead nitrate was used) and concentrate the solution.

-

To remove the final traces of excess perchloric acid, continue heating the solution under a stream of moist air at 160 °C. This process converts any remaining free acid to the dihydrate, which is less volatile.

-

Allow the solution to cool slowly. Lead perchlorate trihydrate will crystallize out of the solution.

-

Collect the crystals by filtration and wash them with a small amount of cold distilled water.

-

Dry the crystals in a desiccator over a suitable drying agent.

Preparation of Anhydrous Lead(II) Perchlorate

Materials:

-

Lead(II) perchlorate trihydrate (Pb(ClO₄)₂·3H₂O)

-

Phosphorus pentoxide (P₄O₁₀)

Procedure:

-

Place the lead perchlorate trihydrate in a drying apparatus.

-

Heat the trihydrate to 120 °C under water-free conditions, in the presence of a strong desiccant such as phosphorus pentoxide. This will remove the water of hydration.

-

Continue heating until a constant weight is achieved, indicating that all water has been removed.

-

Handle the resulting anhydrous lead perchlorate in a dry atmosphere as it is extremely hygroscopic.

Visualizations

Synthesis Workflow of Lead Perchlorate

The following diagram illustrates the general experimental workflow for the synthesis of lead perchlorate trihydrate.

References

- 1. Interaction of Lead(II) Perchlorate with N′‑Isonicotinoylpicolinohydrazonamide and Its Sodium Salt in the Presence of Potassium Cyanide: Yellow Green Light Emitting Phosphors, Stabilized by Tetrel Bonds, and a System to Transform Methanol to Acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lead(II) perchlorate - Wikipedia [en.wikipedia.org]

- 3. Lead perchlorate | Cl2O8Pb | CID 61655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Full text of "Pwechlorates Their Properties, Manufacture And Uses" [archive.org]

- 5. Annales de chimie et de physique — Wikipédia [fr.wikipedia.org]

- 6. Annales de chimie et de physique - Google Buku [books.google.co.id]

- 7. Annales de Chimie et de Physique archives [onlinebooks.library.upenn.edu]

- 8. lead(II) perchlorate trihydrate | Cl2H6O11Pb | CID 25021834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. LEAD(II) PERCHLORATE SOLUTION | 13637-76-8 [chemicalbook.com]

Theoretical Calculations on the Structure of Lead(II) Perchlorate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches to understanding the structure of lead(II) perchlorate (B79767). Given the environmental and health significance of lead compounds, a detailed structural understanding at the atomic level is crucial for predicting its behavior and interactions in various systems. This document outlines the theoretical basis for its structure, proposes a robust computational methodology for its in-silico investigation, and presents known experimental data for comparison.

Theoretical Background: The Stereochemically Active Lone Pair and Coordination Geometries

The coordination chemistry of lead(II) is largely dictated by the presence of a stereochemically active 6s² lone pair of electrons. This lone pair can influence the arrangement of ligands around the central lead atom, leading to two primary coordination geometries:

-

Holodirected: In this arrangement, the ligands are symmetrically distributed around the lead(II) ion, and the lone pair is not stereochemically expressed, residing in a spherical s-orbital. This typically occurs with more ionic bonding and in higher coordination numbers.

-

Hemidirected: Here, the lone pair occupies a position in the coordination sphere, effectively pushing the ligands to one side. This results in a distorted, asymmetric geometry with a noticeable gap in the coordination sphere. This is more common with more covalent bonding and lower coordination numbers.[1][2]

For lead(II) perchlorate, the interaction with the weakly coordinating perchlorate anions and any present solvent molecules (like water) will determine which of these geometries is favored. Experimental data on hydrated solid lead(II) perchlorate suggests a hemidirected structure.[1]

Proposed Computational Methodology

To theoretically determine the structure of lead(II) perchlorate, Density Functional Theory (DFT) is the method of choice, offering a good balance between accuracy and computational cost.[3][4][5] A typical computational workflow for such an investigation is outlined below.

Caption: A typical workflow for the DFT-based theoretical calculation of the lead(II) perchlorate structure.

Experimental Protocols:

-

Computational Details:

-

Software: A quantum chemistry package such as Gaussian, ORCA, or VASP.

-

Method: Density Functional Theory (DFT).

-

Functional: A hybrid functional like B3LYP is a common starting point, as it often provides reliable geometries for main group elements.[6]

-

Basis Set: For lead, a basis set that includes effective core potentials (ECPs) to account for relativistic effects is crucial, such as def2-SVP. For lighter atoms like chlorine and oxygen, a Pople-style basis set (e.g., 6-31G(d)) or a consistent Karlsruhe basis set (e.g., def2-SVP) would be appropriate.[6]

-

Solvation Model: If studying the structure in solution, a continuum solvation model like the Polarizable Continuum Model (PCM) should be included.[6]

-

Calculation Steps:

-

Geometry Optimization: The initial structure is allowed to relax to its lowest energy conformation.

-

Frequency Analysis: This is performed to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

Population Analysis: Natural Bond Orbital (NBO) or Electron Localization Function (ELF) analyses can be used to investigate the nature of the Pb-O bonding and the localization of the 6s² lone pair.[2]

-

-

-

Experimental Validation (Cited Methods):

-

Single-Crystal X-ray Diffraction: This is the gold standard for determining the solid-state structure of crystalline compounds. The process involves growing a single crystal of the material, exposing it to an X-ray beam, and analyzing the diffraction pattern to determine the arrangement of atoms.[7]

-

Extended X-ray Absorption Fine Structure (EXAFS) and Large Angle X-ray Scattering (LAXS): These techniques are used to probe the local coordination environment of an atom in both solid and solution phases. They provide information on bond distances and coordination numbers.[1]

-

Structural Data and Coordination Environment

The diagram below illustrates the proposed hemidirected coordination environment of a hydrated lead(II) ion, which is influenced by the stereochemically active lone pair.

Caption: A diagram representing the hemidirected coordination of a hydrated lead(II) ion, showing the influence of the lone pair.

Quantitative Data Summary

The following table summarizes experimental data for Pb-O bond distances in various hydrated and solvated lead(II) compounds, which can serve as a benchmark for theoretical calculations.

| Compound/System | Method | Coordination Geometry | Mean Pb-O Bond Distance (Å) | Citation |

| Hydrated Pb(II) ion in aqueous solution | EXAFS | Hemidirected | 2.54(1) | [1] |

| Hydrated Pb(II) ion in aqueous solution | LAXS | Hemidirected | 2.54(1) | [1] |

| Solid Pb(II) perchlorate hydrate | X-ray | Hemidirected | (not specified) | [1] |

| Pb(II) in N,N-dimethylacetamide (dma) | X-ray | Holodirected (Octahedral) | 2.50 - 2.52 | [1] |

| Pb(II) in N,N-dimethylformamide (dmf) | LAXS | Hemidirected | 2.55(1) | [1] |

Conclusion

Theoretical calculations, particularly DFT, are powerful tools for elucidating the structure of lead(II) perchlorate. The key to an accurate model lies in accounting for the stereochemically active 6s² lone pair, which likely induces a hemidirected coordination geometry, as supported by experimental data on related hydrated species. The proposed computational workflow provides a robust framework for researchers to investigate this system in detail. The structural parameters obtained from such calculations can then be compared against the experimental data presented here to validate the theoretical model. This foundational knowledge is essential for professionals in materials science and drug development who need to understand and predict the interactions of lead compounds at a molecular level.

References

- 1. Coordination chemistry study of hydrated and solvated lead(II) ions in solution and solid state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Predicted Crystal Structures, Analysis, Impact Sensitivities and Morphology of Solid High-Energy Complexes: Alkaline-Earth Carbohydrazide Perchlorates - Central European Journal of Energetic Materials - Tom Vol. 12, no. 2 (2015) - BazTech - Yadda [yadda.icm.edu.pl]

- 4. mdpi.com [mdpi.com]

- 5. DFT calculations for structural prediction and applications of intercalated lamellar compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. A DFT‐Based Protocol for Modeling the Structure and Reactivity of Gold(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]

Spectroscopic Characterization of Lead Perchlorate: An In-depth Technical Guide

Introduction to the Vibrational Spectroscopy of Lead Perchlorate (B79767)

Lead perchlorate, with the chemical formula Pb(ClO₄)₂, is an inorganic salt that, in its hydrated form, exists as a white crystalline solid.[1][2] The vibrational spectra of lead perchlorate are dominated by the internal modes of the perchlorate anion (ClO₄⁻). The perchlorate ion possesses a tetrahedral (T_d) symmetry, which governs the activity of its vibrational modes in IR and Raman spectroscopy.[3] However, interactions with the lead cation (Pb²⁺) and water molecules in the crystal lattice can lead to a lowering of this symmetry, resulting in the appearance of otherwise forbidden bands and the splitting of degenerate modes.[3]

Infrared (IR) and Raman Spectral Data

The vibrational modes of the perchlorate anion are well-characterized and serve as the basis for interpreting the IR and Raman spectra of lead perchlorate. The fundamental vibrational modes for a tetrahedral ion like ClO₄⁻ are:

-

ν₁ (A₁): Symmetric stretch

-

ν₂ (E): Symmetric bend

-

ν₃ (F₂): Asymmetric stretch

-

ν₄ (F₂): Asymmetric bend

Under ideal T_d symmetry, the ν₁ and ν₂ modes are only Raman active, while the ν₃ and ν₄ modes are both IR and Raman active.[3] However, in solid-state lead perchlorate, crystal field effects and potential coordination to the lead cation can alter these selection rules.

Tabulated Spectral Data

The following table summarizes the available IR and Raman spectral data for lead(II) perchlorate trihydrate.

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |

| Perchlorate (ClO₄⁻) Modes | |||

| ν₁ | ~936 (often weak or absent)[4] | ~930 - 940 | Symmetric Stretch |

| ν₂ | Not typically observed | ~461[4] | Symmetric Bend |

| ν₃ | ~1080 - 1140 (very strong, broad)[3][4] | ~1100 | Asymmetric Stretch |

| ν₄ | ~620 - 630 (strong)[3][4] | ~625 | Asymmetric Bend |

| Water (H₂O) Modes (for hydrates) | |||

| O-H Stretch | ~3200 - 3600[4] | Not typically reported | Stretching |

| H-O-H Bend | ~1600 - 1640[5][6] | Not typically reported | Bending |

Note: The exact peak positions can vary depending on the degree of hydration and the specific crystalline form.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

A thorough search of the scientific literature reveals a lack of published NMR data specifically for lead perchlorate (i.e., ²⁰⁷Pb or ¹⁷O NMR of the salt itself). While some studies report ¹H NMR of organic ligands in the presence of lead(II) perchlorate, these do not provide direct spectral information about the lead cation or the perchlorate anion.[7][8]

The primary reasons for the scarcity of lead perchlorate NMR data include:

-

²⁰⁷Pb NMR: While ²⁰⁷Pb is a spin-1/2 nucleus and thus suitable for NMR, it has a wide chemical shift range and can exhibit large chemical shift anisotropy, leading to very broad signals in the solid state. Solution-state NMR is complicated by the ionic nature of the salt.

-

¹⁷O NMR: The low natural abundance and quadrupolar nature of ¹⁷O make it a challenging nucleus to study, especially for a symmetric anion like perchlorate where the electric field gradient is low.

Given these challenges, IR and Raman spectroscopy remain the primary methods for the routine characterization of lead perchlorate.

Experimental Protocols

The following sections detail the common experimental methodologies for obtaining IR and Raman spectra of inorganic salts like lead perchlorate.

Infrared (IR) Spectroscopy

A common and effective method for obtaining the IR spectrum of a solid sample like lead perchlorate is the potassium bromide (KBr) pellet technique.[5]

Protocol: KBr Pellet Method

-

Sample Preparation: Thoroughly grind 1-2 mg of the lead perchlorate sample with approximately 200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle. The goal is to achieve a fine, homogeneous powder.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Data Collection: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer should be collected and subtracted from the sample spectrum.

Another technique is the mull method, where the sample is ground with a mulling agent like Nujol (mineral oil) or Fluorolube to form a paste that is then pressed between two IR-transmitting plates (e.g., NaCl).[6] For lead(II) perchlorate trihydrate, one specific method involves using a perfluorinated hydrocarbon mull for the 4000-1350 cm⁻¹ range and a mineral oil mull for the 1350-450 cm⁻¹ range.[9]

Raman Spectroscopy

FT-Raman spectroscopy is a suitable technique for analyzing lead perchlorate.

Protocol: FT-Raman Spectroscopy

-

Sample Preparation: Place a small amount of the crystalline lead perchlorate sample into a sample holder, such as a glass vial or a capillary tube.[10]

-

Instrumentation: Use a Raman spectrometer equipped with a near-infrared laser (e.g., 785 nm or 1064 nm) to minimize fluorescence.[10]

-

Spectral Acquisition: Focus the laser on the sample and collect the scattered radiation. The use of techniques like Orbital-Raster-Scan (ORS) can help to avoid sample degradation from the laser.[10]

-

Data Collection: Acquire the spectrum over a suitable range, typically covering the vibrational modes of the perchlorate ion.

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the spectroscopic analysis of lead perchlorate.

References

- 1. Lead perchlorate | Cl2O8Pb | CID 61655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. LEAD PERCHLORATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. 592. The infrared spectra of some transition-metal perchlorates - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. Spectral and thermal properties of perchlorate salts and implications for Mars - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mmrc.caltech.edu [mmrc.caltech.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. lead(II) perchlorate trihydrate | Cl2H6O11Pb | CID 25021834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Differentiation of inorganic salts using Raman spectroscopy | Metrohm [metrohm.com]

An In-depth Technical Guide to the Thermochemical Properties of Lead Perchlorate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead(II) perchlorate (B79767), with the chemical formula Pb(ClO₄)₂, is a powerful oxidizing agent of significant interest in various fields of chemical research and development. A thorough understanding of its thermochemical properties, including its enthalpy of formation, entropy, and heat capacity, is critical for its safe handling, process optimization, and for predicting its behavior in chemical reactions. This technical guide provides a comprehensive overview of the known thermochemical data for lead perchlorate, detailed experimental protocols for its determination, and theoretical approaches for its estimation.

Physicochemical Properties of Lead Perchlorate

Lead perchlorate is a white, crystalline solid that is highly soluble in water. It can exist in anhydrous form or as a hydrate. The trihydrate, Pb(ClO₄)₂·3H₂O, is a common form. The anhydrous salt decomposes at approximately 250 °C. As a strong oxidizing agent, it can react violently with reducing agents, and its solutions in organic solvents may be explosive.

Thermochemical Data

Table 1: Molar Mass and Density of Lead Perchlorate

| Property | Value |

| Molar Mass (anhydrous) | 406.10 g/mol |

| Molar Mass (trihydrate) | 460.15 g/mol |

| Density (anhydrous) | Data not available |

Table 2: Standard Molar Enthalpy of Formation (ΔHf°)

| Substance | State | ΔHf° (kJ/mol) at 298.15 K |

| Pb(ClO₄)₂ | solid | Data not available |

Table 3: Standard Molar Entropy (S°)

| Substance | State | S° (J/mol·K) at 298.15 K |

| Pb(ClO₄)₂ | solid | Data not available |

Table 4: Molar Heat Capacity (Cp)

| Substance | State | Cp (J/mol·K) at 298.15 K |

| Pb(ClO₄)₂ | solid | Data not available |

Experimental Determination of Thermochemical Properties

The following section details the experimental protocols for determining the key thermochemical properties of lead perchlorate.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are powerful thermal analysis techniques to study the thermal stability, decomposition, and heat capacity of lead perchlorate.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of finely ground lead perchlorate is placed in an inert sample pan (e.g., aluminum or platinum).

-

Instrumentation: A calibrated simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is used.

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent unwanted reactions with air.

-

Temperature Program: The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) over a temperature range that encompasses the expected decomposition of the material (e.g., from room temperature to 400 °C).

-

Data Analysis:

-

TGA Curve: The TGA curve plots the mass of the sample as a function of temperature. Mass loss steps indicate decomposition or dehydration.

-

DSC Curve: The DSC curve plots the heat flow to or from the sample as a function of temperature. Endothermic peaks can indicate melting or phase transitions, while exothermic peaks signify decomposition.

-

Heat Capacity (Cp): The heat capacity can be determined from the DSC data by comparing the heat flow of the sample to that of a known standard (e.g., sapphire) under the same experimental conditions.

-

Theoretical Estimation of Thermochemical Properties

In the absence of experimental data, theoretical methods can provide valuable estimates of thermochemical properties.

Born-Haber Cycle for Enthalpy of Formation

The Born-Haber cycle is a theoretical cycle of reactions that can be used to calculate the lattice energy of an ionic compound. If the lattice energy can be estimated, the standard enthalpy of formation can be determined.

Logical Workflow for Born-Haber Cycle Calculation

Kapustinskii Equation for Lattice Energy

The Kapustinskii equation provides a method to estimate the lattice energy of an ionic compound without knowledge of its crystal structure.

Equation:

U = (k * ν * |z⁺| * |z⁻|) / (r⁺ + r⁻) * (1 - (d / (r⁺ + r⁻)))

Where:

-

U = Lattice energy

-

k = Kapustinskii's constant

-

ν = Number of ions in the empirical formula

-

z⁺ and z⁻ = Charges of the cation and anion

-

r⁺ and r⁻ = Radii of the cation and anion

-

d = A constant related to the compressibility of the ions

By using the ionic radii for Pb²⁺ and ClO₄⁻, the lattice energy can be estimated and subsequently used in the Born-Haber cycle.

Safety Considerations

Lead perchlorate is a toxic and powerful oxidizing agent. All experimental work must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. Due to its explosive potential, especially when in contact with organic materials or reducing agents, only small quantities should be handled, and appropriate safety shields should be in place during any heating or combustion experiments.

Conclusion

While specific, experimentally verified thermochemical data for lead perchlorate are scarce in the public domain, this guide provides a comprehensive framework for its determination and estimation. The detailed experimental protocols for DSC/TGA and bomb calorimetry, along with the theoretical approaches of the Born-Haber cycle and Kapustinskii equation, offer researchers the necessary tools to obtain these critical parameters. A thorough understanding of the thermochemical properties of lead perchlorate is paramount for its safe and effective use in research and development.

Methodological & Application

The Limited Role of Lead Perchlorate as a Lewis Acid Catalyst in Organic Synthesis: A Review and General Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lead(II) perchlorate (B79767), Pb(ClO₄)₂, is a strong oxidizing agent and a potential Lewis acid. However, a comprehensive review of the scientific literature reveals its limited application as a Lewis acid catalyst in mainstream organic synthesis. This is likely due to its high toxicity, explosive nature when in contact with organic materials, and its potent oxidizing properties which can lead to undesirable side reactions and degradation of organic substrates. While other metal perchlorates, such as those of lithium, magnesium, and zinc, are widely employed as effective Lewis acid catalysts, the use of lead perchlorate in this capacity is not well-documented. This document provides an overview of Lewis acid catalysis by metal perchlorates, discusses the probable reasons for the limited use of lead perchlorate, and presents generalized protocols for common Lewis acid-catalyzed reactions. These protocols are intended to serve as a foundational guide and would require significant optimization and safety considerations if lead perchlorate were to be hypothetically employed.

Introduction to Lewis Acid Catalysis by Metal Perchlorates

Lewis acids are electron-pair acceptors and play a crucial role in accelerating a wide range of organic reactions.[1] Metal perchlorates (M(ClO₄)ₓ) can function as effective Lewis acid catalysts. The catalytic activity stems from the metal cation, which can coordinate to Lewis basic sites in organic substrates, such as the oxygen or nitrogen atoms of carbonyls, ethers, and imines. This coordination polarizes the substrate, making it more susceptible to nucleophilic attack. The perchlorate anion is a weakly coordinating anion, which allows the metal center to remain highly Lewis acidic and available for catalysis.[2]

Common reactions catalyzed by metal perchlorate Lewis acids include:

-

Aldol (B89426) Reactions: Catalyzing the addition of an enolate to a carbonyl compound.

-

Michael Additions: Promoting the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.

-

Diels-Alder Reactions: Accelerating the cycloaddition of a diene and a dienophile.[3]

-

Ring-Opening Reactions: Facilitating the opening of epoxides and other strained rings.

The general mechanism involves the activation of a substrate by the metal cation, as depicted in the workflow below.

Caption: Generalized workflow for Lewis acid catalysis.

The Paucity of Lead(II) Perchlorate in Lewis Acid Catalysis

Despite the theoretical potential of the Pb²⁺ ion to act as a Lewis acid, its application in catalysis is scarce. The primary reasons for this are:

-

High Toxicity: Lead and its compounds are well-known neurotoxins and environmental pollutants. The use of lead-based reagents is generally avoided in modern synthetic chemistry, especially in drug development, due to safety and environmental concerns.[4]

-

Strong Oxidizing Agent: Lead perchlorate is a powerful oxidizing agent.[5] This property can lead to the decomposition of organic substrates and reagents, resulting in low yields and complex reaction mixtures.

-

Explosive Hazard: Perchlorate salts, particularly when combined with organic compounds, can be explosive.[4][5] Anhydrous lead perchlorate dissolved in methanol (B129727) has been reported to be explosive upon disturbance.[5] This poses a significant safety risk in a laboratory setting.

Generalized Experimental Protocols

The following protocols are generalized for Lewis acid-catalyzed reactions and are based on procedures reported for other metal perchlorates. Extreme caution is advised, and these protocols are not directly tested for lead(II) perchlorate. Any attempt to use lead(II) perchlorate as a catalyst would require a thorough risk assessment and specialized handling procedures.

General Protocol for a Catalytic Aldol Reaction

This protocol describes a general procedure for the aldol reaction between a ketone and an aldehyde.

| Parameter | Value/Condition |

| Reactants | Ketone (e.g., acetone), Aldehyde (e.g., benzaldehyde) |

| Catalyst | Metal Perchlorate (e.g., LiClO₄, Mg(ClO₄)₂) |

| Catalyst Loading | 5-20 mol% |

| Solvent | Dichloromethane (DCM), Acetonitrile (MeCN), or solvent-free |

| Temperature | Room Temperature (20-25 °C) |

| Reaction Time | 2-24 hours |

| Work-up | Quenching with saturated aq. NH₄Cl, extraction, drying, and purification |

Experimental Procedure:

-

To a solution of the aldehyde (1.0 mmol) in the chosen solvent (5 mL), add the metal perchlorate catalyst (0.05-0.20 mmol).

-

Add the ketone (2.0-5.0 mmol) to the mixture.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution (10 mL).

-

Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Caption: Workflow for a generic aldol reaction.

General Protocol for a Catalytic Michael Addition

This protocol outlines a general procedure for the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.

| Parameter | Value/Condition |

| Reactants | Michael Acceptor (e.g., chalcone), Michael Donor (e.g., malononitrile) |

| Catalyst | Metal Perchlorate (e.g., Mg(ClO₄)₂) |

| Catalyst Loading | 10-30 mol% |

| Solvent | Ethanol, Acetonitrile, or solvent-free |

| Temperature | Room Temperature to 50 °C |

| Reaction Time | 1-12 hours |

| Work-up | Dilution with water, filtration or extraction, and purification |

Experimental Procedure:

-

In a round-bottom flask, combine the Michael acceptor (1.0 mmol), the Michael donor (1.2 mmol), and the metal perchlorate catalyst (0.1-0.3 mmol).

-

Add the solvent (5-10 mL) if the reaction is not performed neat.

-

Stir the mixture at the desired temperature.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and add water (20 mL).

-

If a solid precipitates, filter, wash with water, and dry. Otherwise, extract the product with an appropriate organic solvent.

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the product by recrystallization or column chromatography.

Conclusion

While metal perchlorates can be effective Lewis acid catalysts, the use of lead(II) perchlorate in this context is largely undocumented in the scientific literature. Its high toxicity, strong oxidizing nature, and potential explosive hazards make it an unattractive choice for catalysis in organic synthesis, particularly in the context of drug development. Researchers seeking Lewis acid catalysis are advised to consider safer and more established alternatives such as the perchlorates of lithium, magnesium, zinc, or other transition metals. The generalized protocols provided herein serve as a template for these more common catalysts and highlight the experimental design for such reactions. Any consideration of using lead(II) perchlorate would necessitate a departure from standard laboratory practices and an implementation of stringent safety protocols.

References

- 1. Lewis acid catalysis - Wikipedia [en.wikipedia.org]

- 2. Perchlorate - Wikipedia [en.wikipedia.org]

- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 4. Lead perchlorate | Cl2O8Pb | CID 61655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. LEAD PERCHLORATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Application Notes and Protocols for Lead(II) Perchlorate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Lead(II) perchlorate (B79767), Pb(ClO₄)₂, is a powerful Lewis acid catalyst that has shown significant utility in a variety of organic synthesis reactions. Its strong electron-accepting nature allows it to activate a wide range of substrates, facilitating bond formation and promoting complex molecular constructions under mild conditions. These application notes provide an overview of the use of lead(II) perchlorate in several key organic transformations, complete with detailed experimental protocols and comparative data to guide researchers in its effective application.

Caution: Lead compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood. Perchlorate salts can be explosive, especially in the presence of organic materials, and should be handled with care, avoiding heat and shock.

Three-Component Synthesis of α-Aminophosphonates via the Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is a one-pot synthesis of α-aminophosphonates from an amine, a carbonyl compound, and a dialkyl phosphite (B83602). Lead(II) perchlorate is an effective catalyst for this transformation, offering high yields and short reaction times under solvent-free conditions.

Application Note: